(Z)-3-((4-butylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-3-((4-butylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile” is a chemical compound with the molecular formula C22H19Cl2N3S . It’s a derivative of thiazole, a class of compounds that contain sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Novel Synthetic Pathways and Molecular Structures
Research has explored various synthetic pathways and molecular structures related to acrylonitrile derivatives, including (Z)-3-((4-butylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, highlighting their potential in creating novel compounds. For instance, the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride has been shown to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, illustrating the flexibility of acrylonitrile compounds in synthetic chemistry and the potential for generating new molecular structures with varied functionalities (Frolov et al., 2005).
Applications in Optoelectronics and Sensing
Acrylonitrile derivatives have shown significant potential in optoelectronics and sensing applications. Research on thiophene dyes, for instance, has demonstrated their utility in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications, by leveraging the nonlinear absorption and optical limiting behavior under laser excitation. This indicates a promising avenue for the use of acrylonitrile derivatives in developing advanced materials for photonic and optoelectronic devices (Anandan et al., 2018).
Fluorescence Quenching and Environmental Sensing
The amine-functionalized α-cyanostilbene derivatives exhibit enhanced fluorescence quenching, enabling the sensitive and selective detection of picric acid, a notable environmental and biological pollutant. This functionality underscores the utility of acrylonitrile derivatives in environmental sensing, offering a method for the detection of harmful substances in various media (Ding et al., 2014).
Antifungal and Cytotoxic Activities
The synthesis of heteroarylacrylonitriles and their evaluation for in vitro cytotoxic potency on human cancer cell lines reveal that acrylonitrile derivatives can serve as potent agents in cancer research. The structure-activity relationships identified in these studies provide insight into the molecular features essential for cytotoxic activity, pointing to the potential of acrylonitrile derivatives in developing new therapeutic agents (Sa̧czewski et al., 2004).
Corrosion Inhibition
Acrylonitrile derivatives have also been investigated for their corrosion inhibition performances on metal surfaces. Density functional theory calculations and molecular dynamics simulations suggest that these compounds can effectively inhibit corrosion of iron, which is critical for extending the lifespan of metal structures in various industrial applications (Kaya et al., 2016).
Future Directions
Properties
IUPAC Name |
(Z)-3-(4-butylanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3S/c1-2-3-4-15-5-8-18(9-6-15)26-13-16(12-25)22-27-21(14-28-22)19-10-7-17(23)11-20(19)24/h5-11,13-14,26H,2-4H2,1H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZQPYZMTNTFQF-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.